2,5-Dichloropyridine-3-boronic acid
Overview
Description
2,5-Dichloropyridine-3-boronic acid is an organoboron compound with the molecular formula C5H4BCl2NO2. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 5th positions, and a boronic acid group is attached at the 3rd position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyridine-3-boronic acid typically involves the borylation of 2,5-dichloropyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as Chan-Lam coupling, where it reacts with amines or alcohols to form C-N or C-O bonds .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF), and aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), solvent (e.g., dichloromethane), and amine or alcohol.
Major Products
The major products of these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling and aryl amines or aryl ethers in the case of Chan-Lam coupling .
Scientific Research Applications
2,5-Dichloropyridine-3-boronic acid is widely used in scientific research due to its versatility in forming carbon-carbon and carbon-heteroatom bonds. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,5-Dichloropyridine-3-boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2,5-Dichloropyridine-3-boronic acid can be compared with other dichloropyridine boronic acids, such as:
- 2,3-Dichloropyridine-4-boronic acid
- 2,6-Dichloropyridine-3-boronic acid
- 2,4-Dichloropyridine-5-boronic acid
These compounds share similar reactivity patterns but differ in the position of the chlorine and boronic acid groups, which can influence their reactivity and the types of products formed. The unique positioning of the substituents in this compound makes it particularly useful for specific synthetic applications .
Biological Activity
2,5-Dichloropyridine-3-boronic acid (DCPBA) is an organoboron compound with significant applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, particularly as a building block for biologically active compounds. This article reviews the biological activity of DCPBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBClNO
- Molecular Weight : 191.81 g/mol
- CAS Number : 536693-97-7
DCPBA features two chlorine atoms at the 2nd and 5th positions of the pyridine ring and a boronic acid group at the 3rd position. This configuration is crucial for its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely utilized in synthesizing complex organic molecules.
DCPBA exhibits its biological activity primarily through its participation in cross-coupling reactions. The mechanism involves:
- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.
- Transmetalation : The boronic acid group transfers its organic moiety to the palladium complex.
- Reductive Elimination : The palladium complex undergoes reductive elimination to yield the desired coupled product while regenerating the palladium catalyst.
This mechanism is pivotal for synthesizing various biologically active compounds, including pharmaceuticals.
Anticancer Activity
DCPBA and its derivatives have shown promising anticancer properties. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating cellular processes by degrading unneeded proteins. For instance, studies indicate that boronic acid derivatives can halt cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition.
A notable case study demonstrated that a boronic acid derivative exhibited an IC value of approximately 8 nM against cancer cell lines, highlighting its potential as a lead compound in cancer therapy .
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. DCPBA can act as a bioisostere for β-lactam antibiotics, effectively inhibiting class C β-lactamases that confer resistance to many bacterial strains. In vitro studies have shown that certain boronic acid derivatives possess low Ki values (e.g., 0.004 µM), indicating high potency against resistant bacterial strains .
Antiviral Activity
Research has identified DCPBA derivatives as potential antiviral agents. Some compounds have demonstrated significant inhibition of HIV replication in vitro, with IC values around 5 µM. These compounds bind to viral RNA structures, potentially altering their conformation and enhancing susceptibility to enzymatic degradation .
Comparative Analysis with Similar Compounds
DCPBA can be compared with other dichloropyridine boronic acids regarding their reactivity and biological properties:
Compound | Positioning of Substituents | Anticancer Activity (IC) | Antibacterial Activity (Ki) |
---|---|---|---|
This compound | 2nd & 5th (Cl), 3rd (B(OH)) | ~8 nM | 0.004 µM |
2,3-Dichloropyridine-4-boronic acid | 3rd & 4th (Cl), 4th (B(OH)) | TBD | TBD |
2,6-Dichloropyridine-3-boronic acid | 6th & 3rd (Cl), 3rd (B(OH)) | TBD | TBD |
Case Studies
Several studies highlight the versatility of DCPBA in drug development:
- Combination Therapy with Bortezomib : Research evaluated the efficacy of combining DCPBA derivatives with bortezomib in treating aggressive lymphomas, demonstrating enhanced therapeutic outcomes compared to monotherapy .
- Inhibitors of Biofilm Formation : DCPBA derivatives have been tested against Pseudomonas aeruginosa biofilms, showing potential as effective agents in preventing biofilm-related infections .
Properties
IUPAC Name |
(2,5-dichloropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISUHTJFLBUMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622726 | |
Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536693-97-7 | |
Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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